![molecular formula C13H22N2O6 B12287346 tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid](/img/structure/B12287346.png)
tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR, 6aR)-Éster terc-butílico del ácido hexahidro-pirrolo[3,4-b]pirrol-1-carboxílico oxalato es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única de hexahidro-pirrolo[3,4-b]pirrol, que es un sistema bicíclico que contiene átomos de nitrógeno. Los grupos éster terc-butílico y oxalato mejoran aún más sus propiedades químicas, convirtiéndolo en un intermedio valioso en la síntesis orgánica y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3aR, 6aR)-Éster terc-butílico del ácido hexahidro-pirrolo[3,4-b]pirrol-1-carboxílico oxalato generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye la ciclización de precursores apropiados en condiciones controladas para formar el núcleo de hexahidro-pirrolo[3,4-b]pirrol.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos garantizan un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, se optimizan para maximizar la eficiencia y minimizar los subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
(3aR, 6aR)-Éster terc-butílico del ácido hexahidro-pirrolo[3,4-b]pirrol-1-carboxílico oxalato experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar óxidos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como la azida de sodio. Las condiciones de reacción varían según la transformación deseada, pero normalmente implican temperaturas controladas y atmósferas inertes .
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
(3aR, 6aR)-Éster terc-butílico del ácido hexahidro-pirrolo[3,4-b]pirrol-1-carboxílico oxalato tiene numerosas aplicaciones en la investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y las interacciones proteína-ligando.
Industria: El compuesto se utiliza en la producción de productos químicos finos y materiales avanzados
Mecanismo De Acción
El mecanismo de acción de (3aR, 6aR)-Éster terc-butílico del ácido hexahidro-pirrolo[3,4-b]pirrol-1-carboxílico oxalato implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Esta interacción a menudo implica enlaces de hidrógeno, interacciones hidrófobas y fuerzas de van der Waals. Las vías y los objetivos moleculares exactos dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- (3aR, 6aR)-Éster terc-butílico del ácido 5-metilhexahidro-pirrolo[3,4-b]pirrol-1-carboxílico
- (3aR, 6aR)-Hexahidropirrolo[3,4-b]pirrol-5(1H)-carboxilato de terc-butilo
Unicidad
En comparación con compuestos similares, (3aR, 6aR)-Éster terc-butílico del ácido hexahidro-pirrolo[3,4-b]pirrol-1-carboxílico oxalato es único debido a sus características estructurales y grupos funcionales específicos. Estas características confieren una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H22N2O6 |
|---|---|
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
XXSOHTQXIXQETM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


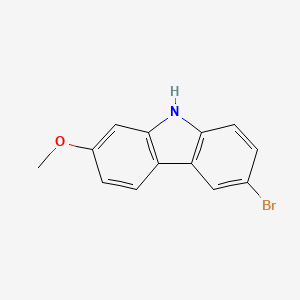
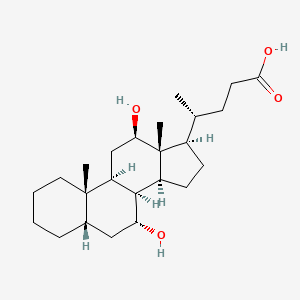

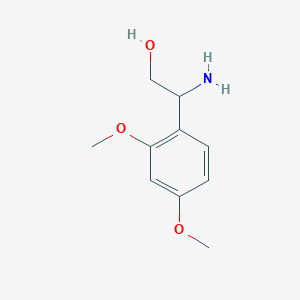
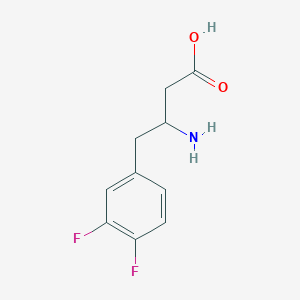
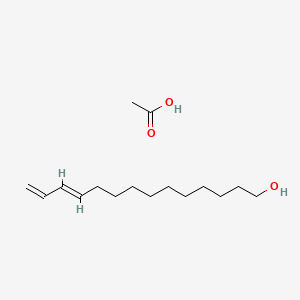


![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)

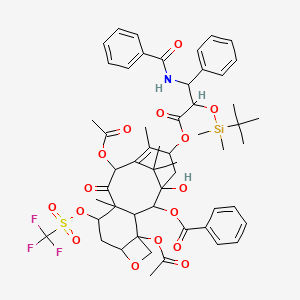
![3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)


